Palazestrant
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Overview
Description
OP-1250, also known as palazestrant, is a novel, orally bioavailable complete estrogen receptor antagonist and selective estrogen receptor degrader. It is being developed for the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer. This compound has shown promising results in preclinical and clinical studies, demonstrating its potential to become a best-in-class endocrine therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OP-1250 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary information held by the developing company, Olema Oncology. it is known that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of OP-1250 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
OP-1250 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates that are further functionalized to produce the final compound, OP-1250 .
Scientific Research Applications
OP-1250 has several scientific research applications, including:
Chemistry: Used as a model compound to study estrogen receptor antagonism and degradation.
Biology: Investigated for its effects on estrogen receptor signaling pathways and cellular proliferation.
Medicine: Developed as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Potential use in the development of new endocrine therapies and cancer treatments
Mechanism of Action
OP-1250 exerts its effects by binding to the estrogen receptor and blocking its transcriptional activation functions. This prevents the receptor from promoting the expression of genes involved in cell cycle progression and cellular growth. Additionally, OP-1250 promotes the degradation of the estrogen receptor, further inhibiting its activity. This dual mechanism of action makes OP-1250 a potent inhibitor of estrogen receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: Another estrogen receptor antagonist and degrader, but with poor pharmacokinetic properties and limited efficacy in certain patient populations.
Tamoxifen: An estrogen receptor modulator with partial agonist activity, leading to limited benefit in some cases.
Elacestrant: A selective estrogen receptor degrader with limited benefit for patients with resistance mutations in the estrogen receptor.
Uniqueness of OP-1250
OP-1250 is unique in its complete antagonism and degradation of the estrogen receptor, without any agonist activity. It also has superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .
Properties
CAS No. |
2092925-89-6 |
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Molecular Formula |
C28H36FN3O |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C28H36FN3O/c1-5-14-31-16-22(17-31)33-21-12-10-20(11-13-21)27-26-24(23-8-6-7-9-25(23)30-26)15-19(2)32(27)18-28(3,4)29/h6-13,19,22,27,30H,5,14-18H2,1-4H3/t19-,27-/m1/s1 |
InChI Key |
LBSFUBLFDCAEKV-XHCCPWGMSA-N |
Isomeric SMILES |
CCCN1CC(C1)OC2=CC=C(C=C2)[C@@H]3C4=C(C[C@H](N3CC(C)(C)F)C)C5=CC=CC=C5N4 |
Canonical SMILES |
CCCN1CC(C1)OC2=CC=C(C=C2)C3C4=C(CC(N3CC(C)(C)F)C)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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